Alpha1-Adrenoceptor Antagonism Compared to Fluprofylline
In a direct head-to-head in vivo evaluation, fluprofylline demonstrated a very selective but not very potent alpha1-adrenoceptor antagonism. In contrast, flufylline, along with other test compounds, was less active and less selective at this receptor [1]. This indicates that while structurally similar, flufylline and fluprofylline exhibit distinct receptor interaction profiles, with flufylline showing reduced alpha1-adrenergic activity.
| Evidence Dimension | Alpha1-Adrenoceptor Antagonism Selectivity |
|---|---|
| Target Compound Data | Less active and less selective |
| Comparator Or Baseline | Fluprofylline (Sgd 144/80): Very selective though not very potent antagonist |
| Quantified Difference | Qualitative selectivity difference |
| Conditions | In vivo evaluation of postjunctional alpha1-adrenoceptor antagonism in pithed rats |
Why This Matters
For research targeting alpha1-adrenoceptor pathways, the distinct pharmacological profile of flufylline (lower alpha1 activity) compared to its close analog fluprofylline may reduce confounding variables in cardiovascular and behavioral studies.
- [1] Korstanje, C., Sprenkels, R., Doods, H. N., Hugtenburg, J. G., Boddeke, E., Batink, H. D., Thoolen, M. J., & Van Zwieten, P. A. (1986). Characterization of flufylline, fluprofylline, ritanserin, butanserin and R 56413 with respect to in-vivo alpha 1-,alpha 2- and 5-HT2-receptor antagonism and in-vitro affinity for alpha 1-,alpha 2- and 5-HT2-receptors: comparison with ketanserin. Journal of Pharmacy and Pharmacology, 38(5), 374-379. View Source
